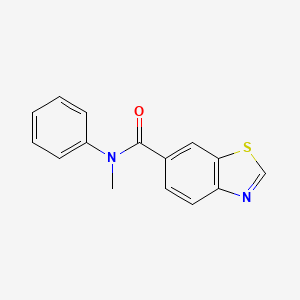

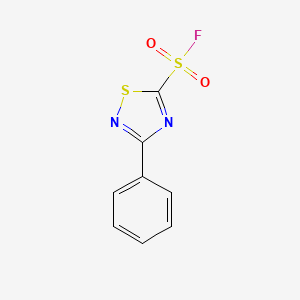

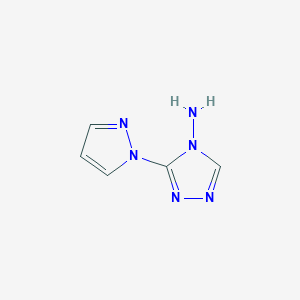

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They have been associated with diverse biological activities such as antibacterial, antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For instance, one method involves the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically confirmed by various spectral data including FTIR, 1H-NMR, 13C-NMR and HRMS . The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Benzothiazole derivatives have been found to show variable activity against different bacterial strains . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by various methods including elemental analysis, IR, 1HNMR and mass spectral data .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide (often referred to as MBT) exhibits promising pharmacological properties. Researchers have explored its potential as a scaffold for drug development due to the following reasons:

- Anticancer Activity : MBT derivatives have demonstrated antiproliferative effects against various cancer cell lines. Their ability to inhibit tumor growth makes them attractive candidates for further investigation .

- Antimicrobial Properties : Some MBT analogs exhibit antimicrobial activity against bacteria, fungi, and mycobacteria. These compounds could serve as leads for novel antibiotics or antifungal agents .

Materials Science and Organic Electronics

MBT derivatives have found applications in materials science and organic electronics:

- Organic Semiconductors : MBT-based compounds can act as organic semiconductors due to their π-conjugated structure. Researchers have explored their use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

- Light-Emitting Materials : MBT derivatives can be functionalized to emit light. Their luminescent properties make them interesting for applications in organic light-emitting diodes (OLEDs) .

Supramolecular Chemistry and Host-Guest Systems

MBT-containing molecules participate in supramolecular interactions:

- Host-Guest Complexes : Researchers have designed MBT-based receptors that selectively bind specific guest molecules. These host-guest systems have applications in molecular recognition, drug delivery, and sensing .

Chemical Biology and Bioconjugation

MBT derivatives play a role in chemical biology:

- Bioorthogonal Chemistry : The click chemistry approach involving MBT derivatives allows selective bioconjugation. Researchers have used these compounds for labeling biomolecules and studying biological processes .

Fluorescent Imaging and Cellular Probes

MBT-based fluorophores are valuable tools for imaging:

- Cellular Imaging : MBT derivatives can be functionalized with fluorescent tags. They enable visualization of cellular structures and processes in live cells .

Polymer Chemistry and Material Design

MBT-containing polymers have been explored:

- Polymerization : Researchers have incorporated MBT motifs into polymer backbones. These polymers exhibit interesting properties, including solubility, thermal stability, and mechanical strength .

Wirkmechanismus

Target of Action

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities and medicinal applications . They have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes at the molecular level, affecting the normal functioning of the target and leading to the desired therapeutic effect.

Biochemical Pathways

Benzothiazole derivatives are known to affect various biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can vary depending on the specific target and the biological context.

Pharmacokinetics

The admet calculation of similar benzothiazole derivatives showed favourable pharmacokinetic profiles . The ADME properties of a compound can significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Benzothiazole derivatives are known to have various biological effects, including antibacterial activity . These effects are the result of the compound’s interaction with its targets and the subsequent changes in cellular functions.

Zukünftige Richtungen

The development of novel antibiotics to control resistance problems is crucial . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Eigenschaften

IUPAC Name |

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-17(12-5-3-2-4-6-12)15(18)11-7-8-13-14(9-11)19-10-16-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXMALFIUSNGHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2781429.png)

![4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2781430.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2781438.png)

![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2781448.png)

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aS,6bR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-2,9-bis(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2781449.png)

![4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2781451.png)